molecular formula C8H15IN2 B1312953 1,2-Dimethyl-3-propylimidazolium Iodide CAS No. 218151-78-1

1,2-Dimethyl-3-propylimidazolium Iodide

Cat. No. B1312953
M. Wt: 266.12 g/mol
InChI Key: ISHFYECQSXFODS-UHFFFAOYSA-M
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Description

1,2-Dimethyl-3-propylimidazolium Iodide, also known as DMPII, is an organic compound with the molecular formula C8H15IN2 . It is an ionic liquid that can act as a multiple-functional redox mediator (RM) for Li-O2 batteries .


Synthesis Analysis

The synthesis of 1,2-Dimethyl-3-propylimidazolium Iodide is generally achieved through the reaction of 1,2-dimethylimidazole and benzyl bromide, followed by an iodination reaction with silver iodide .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-3-propylimidazolium Iodide is influenced by the propyl group at the N(3) and the methyl group at the C(2) position. The iodide ion predominantly interacts with the C(2)-H group via hydrogen bonding .


Chemical Reactions Analysis

1,2-Dimethyl-3-propylimidazolium Iodide serves multiple functions as a redox mediator for discharge capacity promotion, a redox mediator for charge potential reduction, and a Li anode protector for shuttling suppression by in situ generating a “self-defensed” SEI layer .


Physical And Chemical Properties Analysis

1,2-Dimethyl-3-propylimidazolium Iodide is a solid at 20 degrees Celsius and should be stored under inert gas due to its hygroscopic nature . The molecular weight is 266.123 Da .

Scientific Research Applications

Electrochemical Technology and Ionic Liquids

Research into electrochemical technology has extensively explored Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), including AlCl3–1-ethyl-3-methylimidazolium chloride and AlBr3–1-ethyl-3-methylimidazolium bromide, for applications in electroplating and energy storage. These advancements highlight the increasing ease of handling haloaluminate RTILs and their mixtures with other solvents and materials, marking significant progress over past decades. The innovative use of these RTILs in electrochemical applications demonstrates their potential beyond traditional solvent roles, including in surface finishing and energy storage technologies (Tsuda, Stafford, & Hussey, 2017).

Polysaccharide Interactions and Chemical Modification

Ionic liquids (ILs) have been found to be effective solvents for polysaccharides such as cellulose, facilitating chemical modifications under mild conditions. Research on ILs, including 1-butyl-2,3-dimethylimidazolium chloride and 1-allyl-2,3-dimethylimidazolium bromide, has led to the development of various cellulose esters and derivatives through homogeneous acylation, carbanilation, and silylation. This highlights the role of ILs in enabling novel modifications of biopolymers, potentially leading to new material properties and applications (Heinze et al., 2008).

Environmental Impact of Ionic Liquids

The scale-up of ionic liquid-based technologies, particularly those involving 1-ethyl-3-methylimidazolium acetate for the dissolution of biopolymers, underscores the necessity of understanding their toxicity and environmental impact. The literature suggests that while some ionic liquids are considered relatively safe for industrial applications, comprehensive assessments of their toxicity, particularly for specific ILs, are required to ensure environmental safety and human health prior to large-scale industrial use (Ostadjoo et al., 2018).

Solid-Phase Extraction and Separation

Ionic liquid-modified materials have emerged as significant advances in solid-phase extraction, separation technologies, and chromatography, demonstrating the versatility of ionic liquids in enhancing material properties for analytical applications. The modification of materials with ionic liquids, particularly for solid-phase extraction and chromatographic separations, has opened new avenues for analytical methods, showcasing the potential of ionic liquids to improve sensitivity, selectivity, and efficiency in analytical chemistry (Vidal, Riekkola, & Canals, 2012).

Safety And Hazards

1,2-Dimethyl-3-propylimidazolium Iodide can cause skin and eye irritation. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,2-dimethyl-3-propylimidazol-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.HI/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHFYECQSXFODS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049247
Record name 1,2-Dimethyl-3-propylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-3-propylimidazolium Iodide

CAS RN

218151-78-1
Record name 1,2-Dimethyl-3-propylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dimethyl-3-propylimidazolium Iodide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,2-dimethylimidazole (7.2 g, made by Aldrich) and propyl iodide (12.7 g, made by Kanto Chemical) were stirred in toluene at 75° C. for 15 hours. After the end of the reaction, the reaction mixture was cooled to room temperature and the crude crystals formed were recovered. A mixed solvent of toluene and isopropanol was used for recrystallization. The crystals were dried in vacuo to obtain 1,2-dimethyl-3-propylimidazolium iodide (18.3 g).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,640
Citations
C Shi, S Dai, K Wang, X Pan, L Zeng, L Hu, F Kong… - Electrochimica …, 2005 - Elsevier
In this paper, we studied the influence of different cations on redox behavior of I − and I 3 − by cyclic voltammetry and electrochemical impedance spectroscopy. It was demonstrated that …
Number of citations: 60 www.sciencedirect.com
D Li, C Zhu, M Zhang, Y Wang, Z Kang, Y Liu… - Chemical Engineering …, 2021 - Elsevier
How to develop a homogeneous redox mediator (RM) towards both ORR and OER and how to prevent the shuttle effect are two main issues for Li-O 2 batteries thus far. Here, we firstly …
Number of citations: 12 www.sciencedirect.com
C Shi, Q Ge, S Han, M Cai, S Dai, X Fang, X Pan - Solar Energy, 2008 - Elsevier
In this paper, we reported an improved preparation of 1-methyl-3-propylimidazolium iodide (MPII), which was the alkylation reaction of n-propyl iodide and 1-methylimidazole under …
Number of citations: 29 www.sciencedirect.com
CW SHI, SY DAI, KJ WANG, L GUO… - Acta Physico …, 2005 - ccspublishing.org.cn
The redox behaviors of I-and I 3-in 3-methoxypropionitrile (MePN) with different concentrations of 1, 2-dimethyl-3-propylimidazolium iodide (DMPII) and iodine were investigated by …
Number of citations: 21 www.ccspublishing.org.cn
Z Zhang, Y Wu, Q Ge, S Sun, C Shi - Solar energy, 2010 - Elsevier
In this paper, we reported the preparation of 1-methyl-3-propylimidazolium acetate (MPIAc), which proceeded via the metathesis of 1-methyl-3-propylimidazolium iodide (MPII) and lead …
Number of citations: 6 www.sciencedirect.com
B Haddad, D Mokhtar, M Goussem, E Belarbi… - Journal of molecular …, 2017 - Elsevier
Imidazolium-based ionic liquids (ILs) are usually synthesized using non-ionic imidazole compounds as precursors. While the ILs have been extensively studied in the past, the …
Number of citations: 35 www.sciencedirect.com
M Yanagida - Japanese Journal of Applied Physics, 2017 - iopscience.iop.org
The leakage of liquid electrolytes is crucial for the application of dye-sensitized solar cells (DSCs). The ion transport in solid imidazolium iodides used as the quasi-solid state electrolyte …
Number of citations: 2 iopscience.iop.org
C Shi, S Dai, K Wang, X Pan, L Zeng, L Hu, F Kong… - Electrochimica …, 2005 - osti.gov
In this paper, we studied the influence of different cations on redox behavior of I{sup -} and I{sub 3}{sup -} by cyclic voltammetry and electrochemical impedance spectroscopy. It was …
Number of citations: 0 www.osti.gov
F Li, F Cheng, J Shi, F Cai, M Liang, J Chen - Journal of Power Sources, 2007 - Elsevier
A novel alkyloxy-imidazole polymer was prepared by in situ co-polymerization of alkyloxy-imidazole and diiodide to develop an ionic polymer gel electrolyte for quasi-solid dye-…
Number of citations: 69 www.sciencedirect.com
S Cheng‐Wu, Dai, W Kong‐Jia, P Xu… - Chinese Journal of …, 2005 - Wiley Online Library
In this article, the I − 3 /I − redox behavior in 3‐methoxypropionitrile (MePN) containing alkali‐metal iodide com‐plexes with crown ether and cryptand macrocycles was studied by cyclic …
Number of citations: 19 onlinelibrary.wiley.com

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